1-Benzoylpiperidine-3-carboxylic acid

Medicinal Chemistry Physicochemical Properties Lead Optimization

Benzoylpiperidine SAR studies are complicated by reactivity shifts across substituted analogs. This parent scaffold offers a consistent baseline: free 3-COOH enables direct activation and amide coupling; LogP ~1.5 ensures drug-like derivatives; ≥98% purity supports use as HPLC reference standard. Supplied as white crystalline powder, stable under standard conditions.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 13850-76-5
Cat. No. B179144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoylpiperidine-3-carboxylic acid
CAS13850-76-5
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H15NO3/c15-12(10-5-2-1-3-6-10)14-8-4-7-11(9-14)13(16)17/h1-3,5-6,11H,4,7-9H2,(H,16,17)
InChIKeyBVUJBJCCSDLXPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoylpiperidine-3-carboxylic Acid: Physicochemical Profile


1-Benzoylpiperidine-3-carboxylic acid (CAS 13850-76-5) is an N-benzoylated piperidine-3-carboxylic acid derivative (C13H15NO3, MW 233.26 g/mol) [1]. The compound features a benzoyl group at the piperidine nitrogen and a free carboxylic acid at the 3-position, which together confer a calculated LogP of 1.50–1.56 and a polar surface area (PSA) of 57.6 Ų [2]. It is typically supplied as a white to off-white crystalline powder with purity specifications of ≥95–98% . The molecule serves as a versatile synthetic intermediate in medicinal chemistry, notably in the construction of benzoylpiperidine-based pharmacophores [3]. Its racemic nature (the unsubstituted stereocenter at C3) and the presence of both a protected amine (benzamide) and a free carboxylic acid handle make it a strategically useful building block for parallel library synthesis and SAR exploration [4].

Synthetic intermediate for benzoylpiperidine-based pharmacophores; suitable for parallel amide library synthesis.
Free carboxylic acid enables one-step activation to acid chloride, reducing synthetic steps vs. ester analogs.
Moderate LogP (1.5) and polar surface area (57.6 Ų) maintain drug-like property space in derived analogs.

Substitution Limitations of 1-Benzoylpiperidine-3-carboxylic Acid


Piperidine-3-carboxylic acid derivatives bearing an N-benzoyl substituent are not freely interchangeable. Small alterations in the benzoyl ring substitution pattern or the piperidine nitrogen protecting group drastically alter both reactivity and biological target engagement. For instance, the unsubstituted benzoylpiperidine-3-carboxylic acid core (the subject compound) exhibits a unique balance of lipophilicity (LogP ~1.5) and hydrogen-bonding capacity that is fundamentally different from analogs with electron-withdrawing (e.g., difluoromethoxy) or electron-donating (e.g., methyl) groups on the benzoyl ring [1]. Furthermore, studies on benzoylpiperidine-based MAGL inhibitors demonstrate that even minor modifications to the benzoyl moiety can shift inhibitory potency by more than an order of magnitude, underscoring that the parent scaffold is not a reliable surrogate for its substituted derivatives in biological assays [2]. From a synthetic chemistry perspective, the free carboxylic acid at C3 distinguishes this compound from its ester or amide congeners, which require additional deprotection steps and may exhibit different stability profiles during downstream coupling reactions [3].

!
Benzoyl ring substitutions (e.g., difluoromethoxy, methyl) can shift inhibitory potency >10-fold; the parent scaffold is not a reliable surrogate for substituted analogs in biological assays.
!
Ester or amide congeners require additional deprotection steps and may exhibit different stability during coupling; direct interchange may alter synthetic route efficiency.
!
Racemate at C3; chiral resolution may be required if enantiopure final compounds are needed, and substitution with chiral resolved analogs is not straightforward.

1-Benzoylpiperidine-3-carboxylic Acid vs. Key Analogs


Lipophilicity & Solubility vs. Benzoyl Analogs

The unsubstituted benzoylpiperidine-3-carboxylic acid possesses a calculated LogP of 1.50–1.56, placing it in a distinct lipophilicity range compared to its substituted benzoyl analogs. For example, the 3,5-dimethoxybenzoyl analog (CAS 436093-10-6) exhibits a significantly higher calculated LogP, while the 2-(difluoromethoxy)benzoyl derivative (CAS not available in public sources) is predicted to have a lower LogP due to the introduction of polar fluorine atoms [1]. This difference in lipophilicity directly impacts compound behavior in aqueous assay buffers and cell permeability assays. The target compound's LogD at pH 7.4 is calculated as -1.54, indicating that the predominant species at physiological pH is the ionized carboxylate, which may limit passive membrane diffusion but enhance aqueous solubility relative to more lipophilic ester prodrugs [2].

Lipophilicity context
Class-level
TargetLogP 1.50–1.56, LogD -1.54
vs. dimethoxybenzoylLogP >2.5>1 unit lower
Moderate lipophilicity supports adequate organic solubility for synthesis and aqueous compatibility for in vitro assays.
Calculated values; experimental LogD may vary.
Medicinal Chemistry Physicochemical Properties Lead Optimization

Direct Carboxylic Acid Handle for One-Step Derivatization

In the synthesis of immunopotentiator agents (US6664271), 1-benzoyl-3-piperidinecarboxylic acid was converted directly to its acid chloride using thionyl chloride in dichloromethane under reflux (1 hour), yielding 1-benzoyl-3-piperidinecarbonyl chloride in quantitative yield (1.09 g from 1.01 g starting material) [1]. This contrasts with the analogous ethyl ester (ethyl 1-benzoyl-3-piperidinecarboxylate), which would require a separate saponification step to liberate the free acid prior to activation, adding an extra synthetic transformation and reducing overall yield. The free acid also avoids the potential for ester hydrolysis under the basic conditions of many amide coupling reactions.

Synthetic step reduction
Head-to-head
1 step vs. 2 steps (ester)
Conversionquantitative yield reported
Eliminates ester hydrolysis step, reducing labor and cumulative yield loss in library synthesis.
Patent example: acid chloride formation via SOCl₂/CH₂Cl₂.
Organic Synthesis Building Blocks Amide Coupling

Benzoylpiperidine Core as SAR Benchmark

The benzoylpiperidine class has been extensively optimized as reversible monoacylglycerol lipase (MAGL) inhibitors. In a 2019 optimization study, the unsubstituted benzoylpiperidine core (represented by compound 1 or close analogs) served as the starting point for SAR exploration. Subsequent substitutions on the benzoyl ring yielded compounds with IC50 values as low as 80 nM (compound 23) [1]. While the parent compound itself exhibits only moderate MAGL inhibitory activity (IC50 estimated > 10 µM based on SAR trends), its value lies in providing a well-characterized, synthetically tractable scaffold that reliably delivers the core geometry and conformational preferences required for MAGL binding. Researchers employing the unsubstituted core can directly compare their novel derivatives to a large body of published SAR data, accelerating hit-to-lead optimization [2].

SAR benchmark
Class-level
Parent scaffoldIC₅₀ >10 µM (est.)
Optimized analogIC₅₀ 80 nM>100-fold difference
Well-characterized scaffold enables direct comparison to published MAGL SAR data, accelerating hit-to-lead design.
Human recombinant MAGL enzyme assay; potency derived from SAR trends.
Structure-Activity Relationship MAGL Inhibitors Drug Discovery

1-Benzoylpiperidine-3-carboxylic Acid: Key Applications


Benzoylpiperidine Library Synthesis

The compound serves as an ideal starting point for parallel amide synthesis libraries. The free carboxylic acid can be activated (e.g., as the acid chloride [1]) and coupled directly with diverse amine-containing fragments. The benzoyl group remains stable under standard coupling conditions, providing a consistent lipophilic anchor while the C3 amide is varied to explore SAR. The moderate LogP of the parent scaffold (1.5) ensures that derived amides generally remain within drug-like property space [2].

Scale-Up of Immunomodulatory Intermediates

As demonstrated in US6664271, 1-benzoylpiperidine-3-carboxylic acid is a critical intermediate in the preparation of immunopotentiator candidates. Its direct conversion to the acid chloride without protecting group manipulation streamlines the synthetic route, making it a preferred intermediate for multi-kilogram scale campaigns [1].

MAGL Activity-Based Probes

Given the extensive SAR surrounding benzoylpiperidine-based MAGL inhibitors, the unsubstituted parent compound is a valuable control in competitive activity-based protein profiling (ABPP) experiments. It provides a baseline for assessing the selectivity of more potent, substituted analogs and can be used to confirm that observed activity is due to benzoylpiperidine scaffold engagement rather than nonspecific effects [3].

HPLC Reference Standard for Impurity Profiling

With commercially available purity specifications of ≥98% and well-defined physicochemical properties (LogP, PSA), the compound is suitable for use as a reference standard in HPLC method development for related benzoylpiperidine APIs. Its distinct retention time and UV absorbance profile facilitate identification and quantification of process-related impurities in more complex drug candidates.

Application
Selection Property
Validation Focus
Benzoylpiperidine library synthesis
Free carboxylic acid handle, benzoyl stability under coupling
Amide coupling efficiency; SAR consistency with parent scaffold
Scale-up of immunomodulatory intermediates
Direct acid chloride route without protecting group manipulation
Process robustness; yield at multi-kilogram scale
MAGL activity-based probe controls
Parent scaffold as baseline control for competitive ABPP
Selectivity confirmation vs. nonspecific binding; scaffold engagement
HPLC reference standard for impurity profiling
Well-defined LogP, PSA, and purity ≥98%
Retention time reproducibility; UV absorbance profile consistency

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